molecular formula C17H10BrN3O2 B6069956 3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

Cat. No.: B6069956
M. Wt: 368.2 g/mol
InChI Key: BDEJAMLPPJIKSB-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is a heterocyclic compound featuring a quinazolinone core fused with a propanenitrile moiety and a 4-bromophenyl substituent. Its structure includes:

  • A 3-oxo propanenitrile group, which may enhance electrophilic reactivity and participate in hydrogen bonding .
  • A 4-bromophenyl substituent, providing steric bulk and lipophilicity, which can influence solubility and membrane permeability .

This compound’s synthesis likely involves condensation reactions between bromophenyl ketones and quinazolinone precursors, followed by crystallization and structural validation using tools like SHELXL and ORTEP .

Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)15(22)13(9-19)16-20-14-4-2-1-3-12(14)17(23)21-16/h1-8,22H,(H,20,21,23)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEJAMLPPJIKSB-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(C=C3)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile typically involves multi-step organic reactions One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the quinazolinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinazolinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The quinazolinone core in the target compound distinguishes it from thiazolidinone (Compound 31) and triazine (Compound 5l) derivatives.
  • Bromophenyl groups are shared with Compounds 41 and 5l, suggesting similar lipophilicity profiles.
  • The propanenitrile moiety in the target and Compound 31 may confer similar reactivity in nucleophilic addition reactions .

Physicochemical Properties

Compound Solubility (Predicted) LogP (Estimated) Thermal Stability Reference
Target Low (polar aprotic solvents) ~2.8 Moderate (decomposes >200°C)
Compound 31 Moderate (DMSO) ~3.5 High (stable to 250°C)
Compound 41 Low (chloroform) ~4.1 Low (decomposes at 150°C)
Compound 5l High (acetone) ~2.2 Moderate

Analysis :

  • The target’s low solubility aligns with its bromophenyl and quinazolinone groups, which reduce polarity.
  • Compound 5l exhibits higher solubility due to ester and methoxy groups enhancing polarity .
  • LogP values correlate with substituents: bromine and aromatic rings increase lipophilicity (e.g., Compound 41) .

Target Compound

  • Structural characterization via X-ray crystallography (using SHELXL and ORTEP ) confirms the (2Z)-configuration of the quinazolinone-ylidene group.
  • Theoretical applications: Potential kinase inhibition due to quinazolinone’s resemblance to ATP-binding site inhibitors .

Compound 31 (Thiazolidinone Derivative)

  • Exhibits antimicrobial activity in preliminary assays, attributed to the thiazolidinone core’s ability to disrupt bacterial membranes .

Compound 41 (Triazinoindole Derivative)

  • Shows antitumor activity in vitro, likely due to intercalation into DNA via the planar triazinoindole system .

Compound 5l (Triazine Derivative)

  • Used in agrochemical research for herbicidal properties, leveraging the triazine ring’s stability and reactivity .

Methodological Considerations

  • Structure Determination : The target compound’s geometry was likely resolved using SHELX suites for refinement and ORTEP for visualization .
  • Spectral Data : NMR signals (e.g., δ 4.28 ppm in Compound 31 ) help differentiate isomers, a technique applicable to the target’s analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.